Bis(methylthio)gliotoxin

Description

Properties

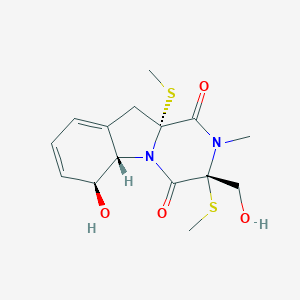

IUPAC Name |

(3R,5aS,6S,10aR)-6-hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-6,10-dihydro-5aH-pyrazino[1,2-a]indole-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S2/c1-16-12(20)14(22-2)7-9-5-4-6-10(19)11(9)17(14)13(21)15(16,8-18)23-3/h4-6,10-11,18-19H,7-8H2,1-3H3/t10-,11-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBAGMZLGLXSBN-UOVKNHIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2(CC3=CC=CC(C3N2C(=O)C1(CO)SC)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)[C@@]2(CC3=CC=C[C@@H]([C@H]3N2C(=O)[C@@]1(CO)SC)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70995590 | |

| Record name | 6-Hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-2,3,5a,6,10,10a-hexahydropyrazino[1,2-a]indole-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74149-38-5 | |

| Record name | Bisdethiobis(methylthio)gliotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074149385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-2,3,5a,6,10,10a-hexahydropyrazino[1,2-a]indole-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bis(methylthio)gliotoxin: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(methylthio)gliotoxin (bmGT) is a methylated derivative of the potent mycotoxin gliotoxin (B1671588), produced by various fungi, most notably the human pathogen Aspergillus fumigatus. Initially identified as a detoxification product, recent research has unveiled its crucial role in the intricate regulation of gliotoxin biosynthesis, presenting it as a potential biomarker for invasive aspergillosis. This technical guide provides an in-depth exploration of the discovery, origin, and biological characteristics of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways.

Discovery and Origin

Bisdethiothis compound was first identified as a minor metabolite of the fungus Gliocladium deliquescens.[1] Its structure was elucidated and confirmed through partial synthesis from gliotoxin by reduction and methylation.[1] While initially discovered in Gliocladium, subsequent research has established that this compound is a common metabolite in various species of the genus Aspergillus, including A. fumigatus, A. niger, A. terreus, and A. flavus.[2][3][4] However, the frequency and concentration of its production are highest in A. fumigatus.[2][3]

The formation of this compound is a biological detoxification and regulatory mechanism. It is synthesized from its precursor, gliotoxin, a toxic epipolythiodioxopiperazine (ETP) mycotoxin.[5][6][7] The toxicity of gliotoxin is primarily attributed to its reactive disulfide bridge, which can generate reactive oxygen species (ROS) and form mixed disulfides with proteins.[5][7] The conversion to this compound involves the methylation of the two sulfur atoms in the reduced form of gliotoxin (dithiogliotoxin), a reaction that permanently neutralizes its toxic potential.[7][8] This biotransformation is catalyzed by the S-adenosylmethionine (SAM)-dependent S-methyltransferase GtmA (also referred to as TmtA).[2][5][6][7]

Quantitative Data on Production

The production of this compound varies significantly among different fungal species and even between isolates of the same species. The following tables summarize key quantitative data from published studies.

Table 1: Production of Gliotoxin (GT) and this compound (bmGT) by Aspergillus spp.

| Aspergillus Species | % of Isolates Producing GT | % of Isolates Producing bmGT | Mean GT Concentration (mg/L) | Mean bmGT Concentration (mg/L) |

| A. fumigatus (non-cryptic) | 77.23% | 84.16% | 2.26 ± 0.40 | 3.45 ± 0.44 |

| A. flavus | - | - | 0.14 ± 0.13 | 0.39 ± 0.31 |

| A. terreus | - | - | 0.79 ± 0.34 | 0.07 ± 0.07 |

Data extracted from a study on 252 Aspergillus isolates.[2][3]

Table 2: Kinetic Parameters of GtmA

| Substrate | Km (µM) |

| Dithiogliotoxin (rGT) | 38.62 |

| Monomethylgliotoxin (MmGT) | 184.5 |

Km (Michaelis constant) values indicate the substrate concentration at which the enzyme reaction rate is half of the maximum. A lower Km suggests a higher affinity of the enzyme for the substrate.[7]

Experimental Protocols

Fungal Culture and Metabolite Extraction

Objective: To cultivate fungal isolates and extract gliotoxin and this compound for analysis.

Protocol:

-

Inoculation: Prepare a conidial inoculum of the desired Aspergillus species.

-

Culture: Inoculate 50 mL of Czapek Dox Broth (supplemented with glutamine and HEPES) in culture flasks. Incubate at 37°C for 45 to 96 hours.[2][3]

-

Extraction:

-

For liquid cultures, extract the supernatant with an equal volume of dichloromethane.[3]

-

For agar (B569324) cultures, spray the plates with methanol, chop the agar, and transfer to a vial. Extract with acetone.[9]

-

-

Phase Separation: After vigorous agitation, allow the phases to separate. Collect the non-aqueous (organic) phase containing the metabolites.

Metabolite Identification and Quantification

Objective: To detect and quantify gliotoxin and this compound in the extracts.

Protocol (using HPTLC): [2][3]

-

Sample Application: Apply the extracted non-aqueous phase onto silica (B1680970) gel plates.

-

Development: Develop the plates in a horizontal development chamber.

-

Mobile Phase: Use a mixture of tetrahydrofuran/n-heptane/acetonitrile (40:58:2 [v/v/v]).

-

Detection and Quantification: Analyze the plates using appropriate visualization techniques and compare with standards for quantification.

Protocol (using UHPLC/PDA): [10]

-

Chromatography: Utilize an ultra-high-performance liquid chromatography (UHPLC) system with a photodiode array (PDA) detector.

-

Column and Mobile Phase: Select appropriate column and mobile phase compositions based on the specific instrument and desired separation.

-

Analysis: Inject the sample and analyze the resulting chromatogram to identify and quantify gliotoxin and this compound based on retention times and spectral data compared to known standards.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound

The conversion of the toxic gliotoxin to the inactive this compound is a key detoxification and regulatory step.

Caption: Biosynthetic conversion of gliotoxin to this compound catalyzed by GtmA.

Regulatory Role of GtmA in Gliotoxin Biosynthesis

The production of this compound by GtmA serves as a negative feedback mechanism to attenuate the biosynthesis of gliotoxin.

Caption: Negative feedback regulation of gliotoxin biosynthesis by GtmA-mediated bmGT formation.

Experimental Workflow for bmGT Analysis

A standardized workflow is essential for the reliable detection and quantification of this compound from fungal cultures.

Caption: A typical experimental workflow for the analysis of this compound.

Biological Significance and Future Directions

The conversion of gliotoxin to this compound is not merely a detoxification step but a sophisticated regulatory mechanism. By attenuating the production of the highly toxic gliotoxin, GtmA plays a crucial role in the self-protection of the producing fungus.[9] This process prevents the deleterious effects of excessive intracellular gliotoxin accumulation.[7]

From a clinical perspective, the stability and presence of this compound in patient samples have positioned it as a more reliable biomarker for invasive aspergillosis than its volatile precursor, gliotoxin.[11] The detection of this compound in serum could offer a valuable tool for the early diagnosis of this life-threatening infection.[11][12]

Future research should focus on several key areas:

-

Expanding the scope of producing organisms: A wider range of fungal species should be screened for their ability to produce this compound to better understand its distribution in nature.

-

Elucidating the full regulatory network: The interplay between GtmA and other regulatory elements in the gliotoxin biosynthetic pathway requires further investigation.

-

Clinical validation of bmGT as a biomarker: Large-scale clinical studies are needed to firmly establish the diagnostic and prognostic value of this compound in invasive aspergillosis.

-

Therapeutic potential: The enzymes involved in the gliotoxin/bis(methylthio)gliotoxin pathway, such as GtmA, could be explored as potential targets for novel antifungal therapies aimed at disrupting the virulence of pathogenic fungi.

References

- 1. Biosynthesis of bisdethiothis compound, a new metabolite of Gliocladium deliquescens - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis [frontiersin.org]

- 4. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sequential Inactivation of Gliotoxin by the S-Methyltransferase TmtA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural, mechanistic and functional insight into gliotoxin bis-thiomethylation in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gliotoxin - Wikipedia [en.wikipedia.org]

- 9. Regulation of gliotoxin biosynthesis and protection in Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dynamics of gliotoxin and this compound production during the course of Aspergillus fumigatus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bis(methyl)gliotoxin proves to be a more stable and reliable marker for invasive aspergillosis than gliotoxin and suitable for use in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical validity of this compound for the diagnosis of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bis(methylthio)gliotoxin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bis(methylthio)gliotoxin (bmGT), a sulfur-containing mycotoxin and a derivative of the more widely studied gliotoxin (B1671588). This document details its chemical structure, physicochemical properties, and known biological activities, with a focus on quantitative data and experimental methodologies. It is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a metabolite of gliotoxin, produced by various fungal species, including those of the genera Aspergillus, Penicillium, and Trichoderma.[1] It is characterized by the methylation of the two sulfur atoms in the dithiol precursor of gliotoxin, which disrupts the disulfide bridge responsible for the high reactivity and toxicity of gliotoxin.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (3R,5aS,6S,10aR)-6-hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-5a,6,10,10a-tetrahydro-5H-pyrazino[1,2-a]indole-1,4-dione | PubChem CID: 194564 |

| Synonyms | Bisdethiothis compound, FR-49175, S,S-Dimethyl gliotoxin | [1] |

| CAS Number | 74149-38-5 | [1] |

| Molecular Formula | C₁₅H₂₀N₂O₄S₂ | [1] |

| Molecular Weight | 356.46 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in water | [1] |

| SMILES | CN1C(=O)[C@@]2(N(C(=O)[C@@]1(CS)CO)[C@H]3C(=CC=C[C@H]3C2)O)SC | PubChem CID: 194564 |

| InChI | InChI=1S/C15H20N2O4S2/c1-16-12(20)14(22-2)7-9-5-4-6-10(19)11(9)17(14)13(21)15(16,8-18)23-3/h4-6,10-11,18-19H,7-8H2,1-3H3/t10-,11-,14+,15+/m0/s1 | PubChem CID: 194564 |

Biological Activities and Quantitative Data

The primary biological activity attributed to this compound is its role as a platelet-activating factor (PAF) antagonist.[3] In contrast to its precursor, gliotoxin, it exhibits significantly reduced or no antibacterial activity.

Table 2: Quantitative Biological Activity Data for this compound

| Activity | Test System | Result | Source |

| PAF Antagonism | PAF-induced rabbit platelet aggregation | IC₅₀ = 8.4 μM | [3] |

| Antibacterial Activity | Growth inhibition of Salmonella Typhimurium | No inhibition up to 400 μM | [4] |

A synthesized derivative, 5a,6-anhydrobisdethio-3,10a-bis(methylthio)gliotoxin, has shown more potent PAF inhibitory activity with an IC₅₀ value of 4.4 μM.[3]

It is important to note that while gliotoxin is a known inhibitor of the NF-κB signaling pathway, there is a lack of specific studies on the direct effects of this compound on this and other inflammatory signaling pathways.[5] Its primary role in the current body of research is that of a detoxified, less active metabolite of gliotoxin.

Signaling Pathways and Mechanisms

Biosynthesis of this compound

This compound is not a direct product of a dedicated biosynthetic gene cluster but rather a modification of a gliotoxin precursor. The biosynthesis involves the enzymatic action of S-adenosylmethionine (SAM)-dependent bis-thiomethyltransferase, known as GtmA. This enzyme catalyzes the methylation of the two thiol groups of dithiol gliotoxin, the reduced form of gliotoxin. This process serves as a detoxification mechanism for the producing fungus and as a means to regulate the intracellular concentration of the highly reactive gliotoxin.

Caption: Biosynthesis of this compound from dithiol gliotoxin.

Proposed Mechanism of PAF Antagonism

While the precise molecular interactions have not been fully elucidated, the antagonistic effect of this compound on the platelet-activating factor receptor (PAFR) is believed to be through competitive binding. By occupying the receptor binding site, it prevents the binding of PAF, a potent phospholipid mediator of inflammation, thereby inhibiting downstream signaling events that lead to platelet aggregation and activation.

Caption: Competitive inhibition of the PAF receptor by this compound.

Experimental Protocols

Chemical Synthesis of this compound

A general method for the synthesis of bis(methylthio)diketopiperazines, which can be adapted for this compound, involves the reduction of the corresponding disulfide bridge followed by methylation.[2]

-

Reduction of Gliotoxin: Dissolve gliotoxin in a suitable solvent (e.g., methanol). Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise at 0°C with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Methylation of Dithiol Gliotoxin: Once the reduction is complete, add an excess of methyl iodide (CH₃I) to the reaction mixture. Allow the reaction to proceed at room temperature until completion, as monitored by TLC.

-

Purification: Quench the reaction with a suitable reagent (e.g., water or a mild acid). Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

PAF-Induced Platelet Aggregation Assay

This protocol is adapted from general procedures for measuring the inhibition of platelet aggregation.

-

Preparation of Platelet-Rich Plasma (PRP): Collect whole blood from a suitable animal model (e.g., rabbit) into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Assay Procedure:

-

Pre-warm the PRP to 37°C.

-

Place a defined volume of PRP into an aggregometer cuvette with a stir bar.

-

Add various concentrations of this compound (dissolved in a suitable solvent, e.g., DMSO, with final solvent concentration kept below 0.5%) and incubate for a short period (e.g., 2-5 minutes).

-

Initiate platelet aggregation by adding a sub-maximal concentration of PAF.

-

Monitor the change in light transmission for a set period (e.g., 5-10 minutes). The percentage of inhibition is calculated relative to a vehicle control.

-

-

Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Analytical Detection and Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

This method is suitable for the detection and quantification of this compound in biological samples.

-

Sample Preparation: Extract the biological sample (e.g., fungal culture supernatant, serum) with a suitable organic solvent such as dichloromethane. Evaporate the organic solvent and reconstitute the residue in a small volume of a suitable solvent.

-

HPTLC Analysis:

-

Apply the extracted samples and standards of this compound to an HPTLC silica gel plate.

-

Develop the plate in a horizontal development chamber using a mobile phase, for example, a mixture of tetrahydrofuran, n-heptane, and acetonitrile.

-

After development, dry the plate and visualize the spots under UV light.

-

-

Quantification: Densitometric analysis of the spots allows for the quantification of this compound in the samples by comparing the peak areas with those of the standards.

Conclusion and Future Directions

This compound represents an interesting natural product with defined activity as a platelet-activating factor antagonist. Its reduced toxicity compared to its precursor, gliotoxin, makes it a potentially safer lead compound for therapeutic development. This guide has summarized its key chemical and biological properties and provided foundational experimental protocols.

Future research should focus on several key areas:

-

Elucidation of the precise binding mode of this compound to the PAF receptor through structural biology studies.

-

Investigation of its direct effects on inflammatory signaling pathways, such as NF-κB and cytokine production, to determine if it possesses intrinsic immunomodulatory properties independent of its relationship to gliotoxin.

-

Comprehensive structure-activity relationship (SAR) studies to optimize its PAF antagonistic activity and explore other potential biological targets.

By addressing these knowledge gaps, the scientific community can fully unlock the therapeutic potential of this compound and its derivatives.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. The immunosuppressive fungal metabolite gliotoxin specifically inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Core Mechanism of Action of Bis(methylthio)gliotoxin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(methylthio)gliotoxin (bmGT) is a derivative of the mycotoxin gliotoxin (B1671588) (GT), produced by the fungus Aspergillus fumigatus. Unlike its potent immunosuppressive and cytotoxic precursor, bmGT is characterized by a significant reduction in biological activity. This guide provides a comprehensive analysis of the core mechanism of action of bmGT, focusing on its formation, comparative bioactivity with gliotoxin, and its implications for cellular pathways. The primary mechanism associated with bmGT is its enzymatic generation from dithiol gliotoxin by the S-adenosylmethionine (SAM)-dependent gliotoxin bis-thiomethyltransferase (GtmA). This biotransformation effectively serves as a detoxification and regulatory pathway for gliotoxin biosynthesis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the involved biochemical processes.

Core Mechanism: Enzymatic Formation and Detoxification

The principal mechanism of action of this compound is intrinsically linked to its formation, which represents a detoxification process. Dithiol gliotoxin, the reduced and highly reactive form of gliotoxin, is methylated by the enzyme gliotoxin S-methyltransferase (GtmA), an S-adenosylmethionine-dependent bis-thiomethyltransferase.[1][2] This enzymatic reaction occurs in a sequential manner, first producing mono(methylthio)gliotoxin and subsequently this compound.[3] The addition of methyl groups to the thiol moieties of dithiol gliotoxin blocks the formation of the disulfide bridge, which is crucial for the toxic effects of gliotoxin.[4][5] This methylation renders the molecule significantly less cytotoxic.[6][7]

The formation of bmGT is considered a negative feedback regulator of gliotoxin biosynthesis.[8] The enzyme responsible, GtmA, is encoded outside the gliotoxin biosynthetic gene cluster and its expression can be induced by gliotoxin itself.[2]

Signaling Pathway of this compound Formation

Caption: Enzymatic conversion of dithiol gliotoxin to the inactive this compound by GtmA.

Quantitative Data

The reduced biological activity of bmGT compared to gliotoxin is evident in various quantitative assays.

Table 1: Comparative Cytotoxicity

| Compound | Organism/Cell Line | Assay | IC50 | Reference |

| Gliotoxin | Salmonella Typhimurium | Growth Inhibition | ~2 µM | [9] |

| This compound | Salmonella Typhimurium | Growth Inhibition | > 400 µM (no inhibition observed) | [9] |

| Gliotoxin | MCF-7 (Human Breast Adenocarcinoma) | Cell Viability | 1.5625 µM | [10][11] |

| Gliotoxin | MDA-MB-231 (Human Breast Adenocarcinoma) | Cell Viability | 1.5625 µM | [10] |

| This compound | Mammalian Cells | Cytotoxicity | Much weaker than gliotoxin (specific IC50 not reported) | [6] |

Table 2: GtmA Enzyme Kinetics

| Substrate | Km (µM) | Reference |

| Dithiol gliotoxin | 38.62 | [3] |

| Mono(methylthio)gliotoxin | 184.5 | [3] |

Effect on Cellular Signaling Pathways

NF-κB Signaling Pathway

Gliotoxin is a known inhibitor of the NF-κB signaling pathway, a critical regulator of inflammatory responses. It prevents the degradation of the inhibitory subunit IκBα, thereby blocking the nuclear translocation of NF-κB.[4] In contrast, due to its significantly reduced cytotoxicity, this compound is not reported to have a direct inhibitory effect on the NF-κB pathway. Its formation serves to remove the active gliotoxin that would otherwise inhibit this pathway.

References

- 1. Inhibition of histone H3K9 methyltransferases by gliotoxin and related epipolythiodioxopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of histone methyltransferases SUV39H1 and G9a leads to neuroprotection in an in vitro model of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural, mechanistic and functional insight into gliotoxin bis-thiomethylation in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The immunosuppressive fungal metabolite gliotoxin specifically inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Towards understanding the gliotoxin detoxification mechanism: in vivo thiomethylation protects yeast from gliotoxin cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Opposed Effects of Enzymatic Gliotoxin N - and S -Methylations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. researchgate.net [researchgate.net]

- 9. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 10. cellmolbiol.org [cellmolbiol.org]

- 11. Evaluation of kinetic effects of Gliotoxin in different breast cancer cell lines | Cellular and Molecular Biology [cellmolbiol.org]

The Biological Activity of Bis(methylthio)gliotoxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(methylthio)gliotoxin (bmGT) is a sulfur-containing secondary metabolite derived from the potent mycotoxin gliotoxin (B1671588) (GT). Produced by various fungi, including the opportunistic human pathogen Aspergillus fumigatus, bmGT is the result of a detoxification process enzymaticallly catalyzed by the S-adenosylmethionine (SAM)-dependent bis-thiomethyltransferase, GtmA. This enzyme methylates the dithiol form of gliotoxin, effectively neutralizing its redox activity and significantly attenuating its biological effects. While gliotoxin exhibits a wide range of potent biological activities, including immunosuppressive, pro-apoptotic, anti-angiogenic, and cytotoxic effects, bmGT is generally considered to be an inactive derivative.[1] This technical guide provides a comprehensive overview of the biological activity of this compound, presenting available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows.

Introduction

Gliotoxin, a member of the epipolythiodioxopiperazine (ETP) class of toxins, has been the subject of extensive research due to its profound impact on host cellular processes.[2][3] Its biological activity is primarily attributed to the presence of a disulfide bridge, which enables redox cycling and interaction with cellular thiol groups.[1] this compound, in contrast, lacks this disulfide bridge, with the sulfur atoms being methylated. This structural modification fundamentally alters the molecule's reactivity and, consequently, its biological function. The formation of bmGT from gliotoxin is a crucial self-protection mechanism for the producing fungus and a key step in the negative feedback regulation of gliotoxin biosynthesis.[4] While bmGT itself displays minimal biological activity, its detection has been explored as a potential biomarker for invasive aspergillosis, given its greater stability compared to the highly reactive gliotoxin.[5]

Quantitative Data on the Biological Activity of this compound

Quantitative data on the direct biological activity of this compound is limited, primarily because it is considered the inactive form of gliotoxin. However, comparative studies and production analyses provide valuable quantitative insights.

Table 1: Comparative Biological Activity of Gliotoxin and this compound

| Biological Activity | Gliotoxin (GT) | This compound (bmGT) | Reference(s) |

| Cytotoxicity | Potent cytotoxic effects on various cell lines. | Much weaker cytotoxicity compared to gliotoxin.[1][6] | [1][6] |

| Anti-angiogenic Activity | Inhibits capillary tube formation and migration of HUVECs in a dose-dependent manner. | Less potent anti-angiogenic activity compared to gliotoxin.[7][8] | [7][8] |

| Immunosuppressive Activity | Potent immunosuppressive effects, including inhibition of NF-κB activation and induction of apoptosis in immune cells. | Generally considered inactive; lacks the disulfide bridge responsible for immunosuppressive effects. | [9] |

| Antibacterial Activity | Exhibits antibacterial activity. | Significantly reduced or no antibacterial activity. |

Table 2: Production of this compound by Aspergillus fumigatus

| Parameter | Value | Conditions | Reference(s) |

| bmGT Production | Varies among strains | In vitro culture | [10][11] |

| Conversion from GT | Time-dependent increase in bmGT with a corresponding decrease in GT | In vitro culture with exogenous GT | [10][11][12] |

Table 3: Kinetic Parameters of GtmA (Gliotoxin bis-thiomethyltransferase)

| Substrate | Km (μM) | Enzyme Source | Reference(s) |

| Dithiol gliotoxin (rGT) | 38.62 | Recombinant A. fumigatus GtmA | [13][14] |

| Mono(methylthio)gliotoxin (MmGT) | 184.5 | Recombinant A. fumigatus GtmA | [13][14] |

Signaling Pathways and Biosynthesis

Biosynthesis of this compound from Gliotoxin

The formation of bmGT is a key step in the detoxification and regulation of gliotoxin. This process is initiated by the reduction of the disulfide bridge in gliotoxin to form dithiol gliotoxin, which is then sequentially methylated by the enzyme GtmA.

Impact on NF-κB Signaling Pathway (by Gliotoxin)

While this compound is considered inactive, its precursor, gliotoxin, is a potent inhibitor of the NF-κB signaling pathway. This pathway is central to the inflammatory response, cell survival, and proliferation. Gliotoxin's inhibitory action is a key component of its immunosuppressive effects. As bmGT lacks the reactive disulfide bridge, it is not expected to significantly impact this pathway.

Experimental Protocols

Production and Purification of this compound

Objective: To produce and purify bmGT from fungal cultures for subsequent biological assays.

Materials:

-

Aspergillus fumigatus strain

-

Czapek-Dox Broth

-

Gliotoxin standard

-

Ethyl acetate

-

Silica (B1680970) gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system

Protocol:

-

Inoculate A. fumigatus into Czapek-Dox Broth and incubate at 28°C for 7-10 days.

-

To induce bmGT production, exogenous gliotoxin can be added to the culture.

-

After incubation, filter the culture broth to remove the mycelia.

-

Extract the culture filtrate with an equal volume of dichloromethane or ethyl acetate.

-

Concentrate the organic extract under reduced pressure.

-

Purify the crude extract using silica gel column chromatography with a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform).

-

Monitor fractions by thin-layer chromatography (TLC) or HPLC.

-

Pool fractions containing bmGT and further purify by preparative HPLC to obtain pure bmGT.

-

Confirm the identity and purity of bmGT by mass spectrometry and NMR spectroscopy.

Quantification of this compound by UHPLC-MS/MS

Objective: To accurately quantify the concentration of bmGT in biological samples.

Materials:

-

UHPLC system coupled to a tandem mass spectrometer (MS/MS)

-

C18 reversed-phase column

-

Acetonitrile (ACN)

-

Formic acid

-

Water (LC-MS grade)

-

This compound standard

Protocol:

-

Sample Preparation:

-

For liquid samples (e.g., culture filtrate, serum), perform a liquid-liquid extraction with a non-polar solvent like dichloromethane or a solid-phase extraction (SPE) to remove interfering substances.

-

Evaporate the solvent and reconstitute the sample in the initial mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 10% to 90% B over a specified time.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for bmGT.

-

Optimize cone voltage and collision energy for each transition to maximize sensitivity.

-

-

Quantification:

-

Generate a standard curve using a series of known concentrations of the bmGT standard.

-

Calculate the concentration of bmGT in the samples by comparing their peak areas to the standard curve.

-

In Vitro Anti-angiogenic Activity Assay (Tube Formation Assay)

Objective: To assess the effect of bmGT on the formation of capillary-like structures by endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Matrigel

-

96-well plates

-

This compound

-

Gliotoxin (as a positive control)

-

Vehicle control (e.g., DMSO)

Protocol:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30 minutes.

-

Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of bmGT, gliotoxin, or vehicle control.

-

Seed the HUVECs onto the Matrigel-coated wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Observe the formation of capillary-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, or number of loops using image analysis software.

-

Compare the results from the bmGT-treated wells to the control wells to determine the anti-angiogenic effect.

Conclusion

This compound represents the detoxified and largely inactive form of the potent mycotoxin gliotoxin. Its biological significance lies not in its own activity, but in its role as a biomarker and as the end-product of a crucial fungal self-protection and regulatory pathway. While direct quantitative data on its bioactivity is sparse due to its inert nature, comparative studies consistently demonstrate a significant reduction in cytotoxicity and anti-angiogenic potential compared to its precursor, gliotoxin. The experimental protocols provided in this guide offer a framework for the production, quantification, and further investigation of this compound, which will be valuable for researchers in mycology, drug discovery, and clinical diagnostics. Future research may further elucidate subtle biological effects or explore its utility in various applications.

References

- 1. mdpi.com [mdpi.com]

- 2. In vitro study on aspects of molecular mechanisms underlying invasive aspergillosis caused by gliotoxin and fumagillin, alone and in combination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Towards understanding the gliotoxin detoxification mechanism: in vivo thiomethylation protects yeast from gliotoxin cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of nonribosomal peptide synthesis: bis-thiomethylation attenuates gliotoxin biosynthesis in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bis(methyl)gliotoxin proves to be a more stable and reliable marker for invasive aspergillosis than gliotoxin and suitable for use in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-angiogenic activities of gliotoxin and its methylthioderivative, fungal metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Angiogenic Activities of Gliotoxin and 1ts Methylthio-Derivative, Fungal Metabolites -Archives of Pharmacal Research | 학회 [koreascience.kr]

- 9. The immunosuppressive fungal metabolite gliotoxin specifically inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis [frontiersin.org]

- 11. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dynamics of gliotoxin and this compound production during the course of Aspergillus fumigatus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural, mechanistic and functional insight into gliotoxin bis-thiomethylation in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Bis(methylthio)gliotoxin as a detoxified metabolite of gliotoxin

An In-depth Technical Guide to Bis(methylthio)gliotoxin: The Detoxified Metabolite of Gliotoxin (B1671588)

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

Gliotoxin (GT) is a potent epipolythiodioxopiperazine (ETP) mycotoxin produced by several fungal species, most notably Aspergillus fumigatus. Its cytotoxicity is primarily mediated by the disulfide bridge within its structure, which enables redox cycling and interaction with cellular thiols, leading to immunosuppression and apoptosis. The detoxification of gliotoxin is a critical self-preservation mechanism for the producing organism and a key area of study for understanding fungal pathogenesis and developing diagnostic markers. This guide details the conversion of gliotoxin into its detoxified metabolite, this compound (BmGT), covering the biochemical pathway, comparative bioactivity, and relevant experimental methodologies.

The Gliotoxin Detoxification Pathway

The primary mechanism for detoxifying gliotoxin involves the enzymatic methylation of its reactive thiol groups. This process converts the highly toxic dithiol form of gliotoxin into the significantly less active this compound.[1][2] This pathway serves as a crucial self-protection mechanism for the fungus.[3]

Key Enzymes and Transformation Steps

Two principal enzymes regulate the state of gliotoxin and its detoxification:

-

GliT (Gliotoxin Oxidoreductase): This enzyme, encoded within the gli gene cluster, is essential for self-protection against gliotoxin.[1][4] GliT exhibits bifunctional activity; it catalyzes the final step of gliotoxin biosynthesis by forming the disulfide bridge, but it can also reduce excess intracellular gliotoxin back to its dithiol form (dithiol gliotoxin, dtGT).[2][3][5] This reduction is a prerequisite for detoxification via methylation.[2]

-

GtmA (Gliotoxin S-methyltransferase): GtmA, also referred to as TmtA, is an S-adenosylmethionine (SAM)-dependent bis-thiomethyltransferase.[2][6][7] Unlike most enzymes in the pathway, the gtmA gene is not located within the gli gene cluster.[1] GtmA sequentially adds two methyl groups from SAM to the sulfur atoms of dithiol gliotoxin, first forming a monomethylgliotoxin (MmGT) intermediate and finally yielding the stable, non-toxic this compound (BmGT).[1][8][9] The knockout of gtmA completely eliminates the production of BmGT.[2][6]

The detoxification process can be summarized as follows:

-

Excess intracellular gliotoxin (oxidized form) is reduced by GliT to dithiol gliotoxin (dtGT).[5]

-

GtmA utilizes two molecules of S-adenosylmethionine (SAM) to sequentially methylate the two thiol groups of dtGT.[8][9]

-

This reaction produces the stable, detoxified metabolite this compound (BmGT).[8]

Comparative Bioactivity and Toxicity

The structural modification from a disulfide bridge in gliotoxin to two methylthio-ether groups in BmGT leads to a dramatic reduction in biological activity. The disulfide bridge is the key to gliotoxin's ability to generate reactive oxygen species (ROS) and form mixed disulfides with cellular proteins, thereby inactivating enzymes and inducing apoptosis.[1][7]

Cytotoxicity Data

The methylation of the thiol groups in BmGT effectively "caps" the reactive centers, rendering the molecule significantly less cytotoxic than gliotoxin.[1][2][6] While direct comparative IC50 values are sparsely reported in the literature, studies consistently describe BmGT as having "significantly dulled bioactivity" or "much lower cytotoxicity" compared to gliotoxin.[1][2][6] This detoxification is crucial for the producing fungus to manage its own toxic metabolite.[7]

Quantitative Enzyme Kinetics

Kinetic studies of the GtmA enzyme from A. fumigatus reveal its substrate preference.

| Parameter | Substrate | Value | Source |

| Km | Dithiol Gliotoxin (dtGT) | 38.62 µM | [1] |

| Km | Monomethylgliotoxin (MmGT) | 184.5 µM | [1] |

Table 1: Michaelis-Menten constants (Km) for GtmA.

The nearly five-fold lower Km for dithiol gliotoxin compared to the monomethylated intermediate suggests that the first methylation step is the preferred reaction for the GtmA enzyme.[1]

Gliotoxin-Induced Signaling Pathways

Gliotoxin exerts its cytotoxic effects by modulating several key cellular signaling pathways, primarily leading to immunosuppression and apoptosis.

Inhibition of NF-κB Pathway

Gliotoxin is a potent inhibitor of the nuclear factor kappa B (NF-κB) transcription factor.[6][7] NF-κB is a central regulator of genes involved in inflammation, immune response, and cell proliferation.[10] Gliotoxin is believed to inhibit the 20S proteasome, which is responsible for degrading the IκBα inhibitor protein that keeps NF-κB inactive in the cytoplasm.[6] By preventing IκBα degradation, gliotoxin blocks the nuclear translocation of NF-κB, thereby suppressing the expression of its target genes.[6][10]

Induction of Apoptosis via JNK Pathway

Gliotoxin is a known inducer of apoptosis in various mammalian cells.[6] One of the well-characterized pathways involves the activation of c-Jun N-terminal kinase (JNK).[6][10] Activated JNK mediates the phosphorylation of the pro-apoptotic Bcl-2 family protein Bim.[6] This leads to the activation of another pro-apoptotic protein, Bak, triggering the mitochondrial pathway of apoptosis, which involves cytochrome c release and subsequent caspase activation.[6][10][11]

Experimental Protocols & Methodologies

Protocol: In Vitro GtmA Enzymatic Assay

This protocol describes the conversion of dithiol gliotoxin to BmGT using recombinant GtmA enzyme, which can be monitored by RP-HPLC.

Materials:

-

Recombinant GtmA enzyme

-

Dithiol gliotoxin (dtGT) substrate

-

S-adenosylmethionine (SAM)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Quenching solution (e.g., methanol (B129727) or acetonitrile)

-

RP-HPLC system with a C18 column

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, a defined concentration of dtGT (e.g., 50 µM), and the GtmA enzyme.

-

Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a saturating concentration of SAM (e.g., 200 µM).

-

Incubate the reaction for a defined time course (e.g., with samples taken at 0, 10, 30, and 60 minutes).

-

Stop the reaction at each time point by adding an equal volume of quenching solution.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant by RP-HPLC. Monitor the decrease in the dtGT peak and the appearance and increase of MmGT and BmGT peaks over time.[1]

Protocol: Detection of BmGT in Serum by LC-MS/MS

This method is adapted from procedures used to detect gliotoxin and its metabolites in clinical and experimental samples.[12][13][14]

Workflow:

-

Sample Preparation:

-

To a serum sample (e.g., 100 µL), add an internal standard (e.g., 3-nitrophenol (B1666305) for GT).[14]

-

Perform a protein precipitation and metabolite extraction step by adding a solvent like methanol or dichloromethane.[12][14]

-

Vortex vigorously and then centrifuge at high speed (e.g., 10,000 x g) to pellet proteins.[14]

-

-

Chromatography:

-

Transfer the supernatant to an autosampler vial.

-

Inject the sample into a liquid chromatography system equipped with a C18 column.

-

Use a gradient elution program with solvents such as water and acetonitrile (B52724) (both often containing a small amount of formic acid) to separate the metabolites.

-

-

Mass Spectrometry:

-

Analyze the column eluent using a tandem mass spectrometer (MS/MS) operating in a suitable mode (e.g., negative ion mode for gliotoxin).[14]

-

Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for BmGT and the internal standard. For gliotoxin, a transition of m/z 324.9 -> 260.8 has been used.[14]

-

-

Quantification:

-

Generate a standard curve using known concentrations of purified BmGT in control serum.

-

Calculate the concentration of BmGT in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.[14]

-

BmGT as a Clinical Biomarker

The detection of fungal-specific metabolites is a promising strategy for diagnosing invasive fungal infections like invasive aspergillosis (IA). While gliotoxin itself has been investigated as a biomarker, its instability and reactivity pose challenges.[15] BmGT, being a more stable and less reactive derivative, has emerged as a potentially more reliable indicator of A. fumigatus infection.[12][15]

Studies have shown that BmGT can be detected in the serum of patients with possible or probable IA.[12] In some cases, BmGT was found more frequently than GT in patient samples and was detected even before other mycological evidence of infection was available.[15] One prospective study suggested that BmGT has a higher sensitivity and positive predictive value (PPV) than the commonly used galactomannan (B225805) (GM) assay, and that combining the two tests significantly improves diagnostic accuracy.[12] However, other studies have found poor performance for both GT and BmGT in diagnosing IA, indicating that further validation is required before it can be widely adopted in clinical practice.[13]

Conclusion

This compound is the final product of a sophisticated enzymatic detoxification pathway that allows gliotoxin-producing fungi to mitigate self-toxicity. The conversion, mediated primarily by the S-methyltransferase GtmA, blocks the reactive disulfide bridge that is central to gliotoxin's potent bioactivity. This process renders BmGT significantly less cytotoxic. The stability and presence of BmGT during infection have positioned it as a candidate biomarker for invasive aspergillosis, though its clinical utility is still under investigation. A thorough understanding of this detoxification pathway is vital for researchers in mycology, infectious disease, and drug development, offering insights into fungal survival mechanisms and new avenues for diagnostic strategies.

References

- 1. Structural, mechanistic and functional insight into gliotoxin bis-thiomethylation in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Regulation of gliotoxin biosynthesis and protection in Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. researchgate.net [researchgate.net]

- 6. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gliotoxin - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Towards understanding the gliotoxin detoxification mechanism: in vivo thiomethylation protects yeast from gliotoxin cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Progress in Gliotoxin Research | MDPI [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

- 12. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 13. Gliotoxin and this compound are not reliable as biomarkers of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Detection of Gliotoxin in Experimental and Human Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bis(methyl)gliotoxin proves to be a more stable and reliable marker for invasive aspergillosis than gliotoxin and suitable for use in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of GtmA in Bis(methylthio)gliotoxin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gliotoxin (B1671588), a potent mycotoxin produced by the opportunistic human pathogen Aspergillus fumigatus, plays a significant role in the fungus's virulence. The biosynthesis and detoxification of gliotoxin are tightly regulated processes crucial for the survival and pathogenicity of the fungus. A key enzyme in the detoxification pathway is the S-adenosylmethionine (SAM)-dependent methyltransferase, GtmA. This technical guide provides an in-depth analysis of the pivotal role of GtmA in the synthesis of bis(methylthio)gliotoxin (bmGT), an inactivated form of gliotoxin. This document details the enzymatic function of GtmA, presents quantitative kinetic data, outlines comprehensive experimental protocols for its study, and provides visual representations of the pertinent biochemical pathways and experimental workflows.

Introduction to GtmA and Gliotoxin Metabolism

Gliotoxin is a member of the epipolythiodioxopiperazine (ETP) class of natural products, characterized by a reactive disulfide bridge that is central to its cytotoxic effects. To protect itself from the deleterious effects of its own toxin, Aspergillus fumigatus has evolved sophisticated detoxification mechanisms. One such mechanism is the conversion of the toxic dithiol form of gliotoxin (dtGT) into the less toxic this compound (bmGT). This biotransformation is catalyzed by the enzyme GtmA, a bis-dethio-bis(methylthio)gliotoxin synthase.[1]

GtmA is an S-adenosylmethionine (SAM)-dependent methyltransferase that sequentially adds two methyl groups to the thiol moieties of dtGT.[2] This methylation effectively caps (B75204) the reactive thiols, thereby neutralizing the toxic activity of the molecule. The gene encoding GtmA is notably located outside the main gliotoxin biosynthetic gene cluster, suggesting a distinct regulatory mechanism.[3] Studies involving the deletion of the gtmA gene in A. fumigatus have demonstrated a complete abrogation of bmGT production, confirming the essential role of this enzyme in the detoxification pathway.[1] Beyond detoxification, GtmA is also implicated in a negative feedback loop that attenuates gliotoxin biosynthesis.[1][3]

Enzymatic Function and Mechanism of GtmA

GtmA catalyzes the transfer of methyl groups from two molecules of S-adenosylmethionine (SAM) to the two free thiol groups of dithiogliotoxin (dtGT). This process occurs in a sequential manner, first producing monomethylgliotoxin (MmGT) as an intermediate, followed by the addition of a second methyl group to yield the final product, this compound (bmGT).[2] The overall reaction can be summarized as follows:

dithiogliotoxin + 2 S-adenosyl-L-methionine → this compound + 2 S-adenosyl-L-homocysteine

The reaction is irreversible and effectively removes the redox-active dithiol form of gliotoxin from the cellular environment. Structural studies of GtmA have provided insights into its catalytic mechanism, revealing a classic methyltransferase fold with distinct binding pockets for both SAM and the gliotoxin substrate.

Quantitative Data on GtmA Activity

The enzymatic activity of GtmA has been characterized, providing key quantitative parameters that are essential for understanding its function and for the development of potential inhibitors.

| Parameter | Substrate | Value | Reference |

| Km | Dithiogliotoxin (dtGT) | 38.62 µM | |

| Km | Monomethylgliotoxin (MmGT) | 184.5 µM | |

| Vmax | Not explicitly reported | - | - |

| Inhibitor Constants (Ki) | Not explicitly reported | - | - |

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound

The following diagram illustrates the central role of GtmA in the conversion of dithiogliotoxin to this compound.

Caption: Biosynthesis of bmGT from GT catalyzed by GliT and GtmA.

Experimental Workflow for GtmA Characterization

The following diagram outlines a typical experimental workflow for the characterization of GtmA.

Caption: Experimental workflow for GtmA characterization.

Experimental Protocols

Fungal Strains and Culture Conditions

-

Strains: Aspergillus fumigatus wild-type (e.g., Af293) and a derived ΔgtmA mutant.

-

Media: For routine growth, use Potato Dextrose Agar (B569324) (PDA) or Sabouraud Dextrose Agar (SDA). For gliotoxin production, Czapek-Dox broth is recommended.

-

Incubation: Grow cultures at 37°C for 3-5 days.

Generation of a gtmA Deletion Mutant in A. fumigatus

This protocol is based on a PCR-based strategy with a selectable marker.

-

Construct the Deletion Cassette:

-

Amplify approximately 1 kb of the 5' and 3' flanking regions of the gtmA gene from A. fumigatus genomic DNA using high-fidelity DNA polymerase.

-

Amplify a selectable marker cassette (e.g., hygromycin B phosphotransferase, hph).

-

Fuse the three fragments (5' flank - hph - 3' flank) using fusion PCR or Gibson assembly.

-

-

Protoplast Formation:

-

Inoculate A. fumigatus conidia in liquid minimal medium and incubate at 37°C with shaking until germlings are formed.

-

Harvest the germlings by centrifugation and wash with an osmotic stabilizer (e.g., 0.6 M KCl).

-

Digest the cell wall using a lytic enzyme cocktail (e.g., Glucanex) in the osmotic stabilizer at 30°C with gentle shaking.

-

Filter the protoplasts through sterile glass wool to remove mycelial debris.

-

-

Transformation:

-

Add the deletion cassette DNA to the protoplast suspension.

-

Add a solution of polyethylene (B3416737) glycol (PEG) and CaCl2 to induce DNA uptake.

-

Plate the transformation mixture on osmotically stabilized regeneration agar containing the appropriate selective agent (e.g., hygromycin B).

-

Incubate at 37°C until transformants appear.

-

-

Verification of Transformants:

-

Isolate genomic DNA from putative transformants.

-

Confirm the correct integration of the deletion cassette and the absence of the gtmA gene by PCR and Southern blot analysis.

-

Heterologous Expression and Purification of GtmA

This protocol describes the expression of GtmA in E. coli.

-

Cloning:

-

Amplify the coding sequence of gtmA from A. fumigatus cDNA.

-

Clone the PCR product into an expression vector (e.g., pET vector with an N-terminal His-tag).

-

-

Expression:

-

Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

-

-

Purification:

-

Harvest the cells by centrifugation and resuspend in lysis buffer.

-

Lyse the cells by sonication or French press.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity column.

-

Wash the column with wash buffer containing a low concentration of imidazole.

-

Elute the His-tagged GtmA with elution buffer containing a high concentration of imidazole.

-

Further purify the protein by size-exclusion chromatography if necessary.

-

Confirm the purity of the protein by SDS-PAGE.

-

GtmA Enzyme Assay

This assay measures the conversion of dtGT to bmGT.

-

Preparation of Substrate:

-

Prepare dithiogliotoxin (dtGT) by reducing gliotoxin with a reducing agent such as dithiothreitol (B142953) (DTT).

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

Purified GtmA enzyme

-

dtGT (substrate)

-

S-adenosylmethionine (SAM) (co-substrate)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

-

-

Reaction:

-

Initiate the reaction by adding the enzyme.

-

Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or by heat inactivation.

-

-

Analysis:

-

Extract the reaction products with an organic solvent.

-

Analyze the products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

HPLC Analysis of Gliotoxin and this compound

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid).

-

Flow Rate: 1 mL/min.

-

Detection: UV detector at 254 nm or a mass spectrometer.

-

-

Sample Preparation:

-

Extract the reaction mixture or fungal culture supernatant with ethyl acetate.

-

Evaporate the solvent and resuspend the residue in the mobile phase.

-

-

Analysis:

-

Inject the sample onto the HPLC system.

-

Identify and quantify gliotoxin, MmGT, and bmGT by comparing their retention times and peak areas to those of authentic standards.

-

Conclusion

GtmA is a critical enzyme in the metabolism of gliotoxin in Aspergillus fumigatus. Its primary role is the detoxification of the reactive dithiogliotoxin through a sequential bis-methylation, yielding the inactive this compound. This enzymatic activity not only protects the fungus from self-intoxication but also serves as a negative regulator of gliotoxin biosynthesis. The detailed understanding of GtmA's function, kinetics, and regulation, facilitated by the experimental protocols outlined in this guide, provides a valuable foundation for the development of novel antifungal strategies targeting the virulence of A. fumigatus. Further research into the inhibition of GtmA could lead to the development of therapeutic agents that potentiate the host immune response by preventing the detoxification of this key fungal virulence factor.

References

Bis(methylthio)gliotoxin as a negative regulator of gliotoxin biosynthesis

A Technical Guide to Bis(methylthio)gliotoxin as a Negative Regulator of Gliotoxin (B1671588) Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gliotoxin (GT) is a potent mycotoxin produced by the opportunistic human pathogen Aspergillus fumigatus and is a key virulence factor in invasive aspergillosis. The biosynthesis of this toxic secondary metabolite is a tightly regulated process to prevent self-toxicity. A critical component of this regulation is the formation of this compound (bmGT), a non-toxic derivative that serves as a negative regulator of the gliotoxin biosynthetic pathway. This technical guide provides an in-depth overview of the molecular mechanisms underpinning this negative feedback loop, focusing on the key enzymes and regulatory factors involved. It includes a compilation of quantitative data, detailed experimental protocols derived from key literature, and visual diagrams of the regulatory pathways and experimental workflows to support further research and drug development efforts targeting this pathway.

Introduction

Aspergillus fumigatus secretes a range of secondary metabolites to modulate its environment and interact with host organisms. Among these, gliotoxin (GT), an epipolythiodioxopiperazine (ETP) toxin, is renowned for its potent immunosuppressive and cytotoxic effects.[1][2] The biosynthesis of GT is encoded by the gli gene cluster, which comprises 13 genes responsible for its production and secretion.[1][3] Given the high toxicity of GT to the fungus itself, A. fumigatus has evolved sophisticated self-protection and regulatory mechanisms.[4][5]

One of the primary mechanisms for attenuating gliotoxin production is the conversion of its dithiol precursor to the inactive this compound (bmGT).[6][7][8] This biotransformation is a key control point in a negative feedback system that prevents the overaccumulation of the toxic end-product.[6][9][10] Understanding this regulatory pathway is crucial for developing strategies to inhibit gliotoxin production and thereby reduce the virulence of A. fumigatus.

The Core Regulatory Pathway

The negative regulation of gliotoxin biosynthesis by bmGT formation involves a delicate interplay between two key enzymes that compete for the same substrate, dithiol gliotoxin (dtGT).

-

GliT (Gliotoxin Oxidoreductase): Encoded within the gli cluster, GliT is a thioredoxin reductase responsible for the final and critical step in GT biosynthesis: the formation of the intramolecular disulfide bridge in dtGT to produce active GT.[1][11] Paradoxically, GliT also plays a protective role. In the presence of excess GT, it can catalyze the reverse reaction, reducing GT back to the less toxic dtGT, thus preventing harmful levels of intracellular GT.[1][12][13]

-

GtmA (Gliotoxin bis-thiomethyltransferase): This S-adenosylmethionine (SAM)-dependent enzyme is the central figure in the negative feedback loop.[9][10] Encoded by a gene located outside the gli cluster, GtmA catalyzes the sequential addition of two methyl groups to the thiol moieties of dtGT, forming bmGT.[9][11][14] This methylation permanently inactivates the molecule, as the disulfide bridge can no longer be formed.[14] The formation of bmGT effectively shunts the precursor away from the main biosynthetic pathway, thereby downregulating the production of active gliotoxin.[1][15]

The expression of gtmA is notably induced by the presence of gliotoxin, highlighting its role as a responsive "off-switch" for the biosynthetic machinery.[9][10]

Signaling Pathway Diagram

Caption: Regulatory pathway of gliotoxin biosynthesis and its negative control via bmGT formation.

Quantitative Data

The production of gliotoxin and this compound varies significantly between different Aspergillus species and strains. The following tables summarize quantitative data from studies analyzing metabolite production.

Table 1: Metabolite Production in Aspergillus Species

| Species | Strain(s) | GT Production (mg/L, mean ± SD) | bmGT Production (mg/L, mean ± SD) | Producing Isolates (%) GT / bmGT | Reference |

| A. fumigatus | 101 non-cryptic isolates | 2.26 ± 0.40 | 3.45 ± 0.44 | 77.2% / 84.2% | [7] |

| A. flavus | Multiple isolates | 0.14 ± 0.13 | 0.39 ± 0.31 | Lower than A. fumigatus | [7] |

| A. terreus | Multiple isolates | 0.79 ± 0.34 | 0.07 ± 0.07 | Lower than A. fumigatus | [7] |

| A. niger | Multiple isolates | Not detected | Not detected | 0% / 0% | [7] |

| A. nidulans | Multiple isolates | Not detected | Not detected | 0% / 0% | [7] |

Table 2: Proteomic Changes in ΔgtmA Mutant vs. Wild-Type A. fumigatus

This table shows the relative abundance of key gliotoxin biosynthetic enzymes in a gtmA deletion mutant, demonstrating the loss of negative feedback.

| Protein (Gene) | Function in GT Biosynthesis | Fold Change in ΔgtmA (log2) | Significance (p-value) | Reference |

| GliM | O-methyltransferase | +1.467 | < 0.05 | [16] |

| GliP | Non-ribosomal peptide synthetase | +1.399 | < 0.05 | [16] |

| GliF | Cytochrome P450 monooxygenase | +1.297 | < 0.05 | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, enabling researchers to replicate and build upon previous findings.

Fungal Culture for Metabolite Analysis

Objective: To culture Aspergillus strains under conditions that induce gliotoxin and this compound production.

Protocol:

-

Strain Inoculation: Inoculate fungal strains onto Czapek Dox Agar (B569324) (CDA) plates.[1][4]

-

Incubation: Incubate the plates at 37°C in the dark for four days.[1][4] For liquid cultures, Czapek Dox Broth can be used, with incubation at 37°C for 45 hours before any treatment (e.g., addition of exogenous gliotoxin).[6][7]

-

Optimum Conditions: For maximal gliotoxin production, Czapek-Dox broth containing 30% glucose incubated at 37°C has been shown to be effective, with peak production occurring during the exponential growth phase (around 29 hours).[17]

Metabolite Extraction and Quantification

Objective: To extract and quantify gliotoxin and this compound from fungal cultures or biological samples.

Protocol (based on UHPLC-HRESIMS/LC-MS/MS methods):

-

Extraction:

-

For agar cultures, excise agar plugs and extract with an organic solvent like chloroform (B151607) or dichloromethane.[1][7][18]

-

For liquid cultures, centrifuge to separate mycelia from the supernatant. Extract the supernatant with an equal volume of dichloromethane.[7]

-

Agitate the mixture vigorously and allow the phases to separate.

-

-

Sample Preparation:

-

Collect the non-aqueous (organic) phase.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Re-suspend the dried extract in a suitable solvent (e.g., methanol (B129727) or mobile phase) for analysis.[19]

-

-

Chromatographic Analysis:

-

Instrumentation: Use an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a High-Resolution Electrospray Ionization Mass Spectrometer (HRESIMS) or a tandem mass spectrometer (MS/MS).[1][18][20]

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) (often with a modifier like formic acid) is common.

-

Detection: Monitor for the specific mass-to-charge ratios ([M+H]+) of gliotoxin (~327.0464 m/z) and bmGT.[20][21] Tandem MS can be used to confirm identity by comparing fragmentation patterns to a known standard.[20][22]

-

-

Quantification: Generate a standard curve using purified gliotoxin and bmGT standards. For complex matrices like culture medium, matrix-matched standards are recommended to account for matrix effects.[19]

Experimental Workflow Diagram

Caption: Workflow for the analysis of gliotoxin and bmGT from fungal cultures.

Conclusion and Future Directions

The conversion of dithiogliotoxin to this compound by the enzyme GtmA is a sophisticated and critical mechanism for the negative regulation of gliotoxin biosynthesis in Aspergillus fumigatus. This pathway not only serves a self-protection function but also acts as a fine-tuning control system to manage the metabolic cost and toxic burden of producing this potent virulence factor.

For drug development professionals, the components of this regulatory switch—particularly the methyltransferase GtmA—represent promising targets. Inhibiting GtmA could potentially lead to an overproduction of gliotoxin, rendering the fungus susceptible to its own toxic metabolite. Conversely, strategies to enhance GtmA activity or expression could be explored to shut down gliotoxin production, thereby disarming a key weapon in the pathogen's arsenal.

Future research should focus on:

-

Elucidating the precise signaling cascades that lead to the induction of gtmA expression in response to gliotoxin.

-

Solving the crystal structure of GtmA with its substrate to facilitate the design of specific inhibitors.

-

Investigating the prevalence and activity of this regulatory system across a wider range of clinical and environmental Aspergillus isolates.

By continuing to unravel the complexities of this elegant feedback loop, the scientific community can pave the way for novel therapeutic interventions against invasive aspergillosis.

References

- 1. Regulation of gliotoxin biosynthesis and protection in Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of gliotoxin biosynthesis and protection in Aspergillus species | PLOS Genetics [journals.plos.org]

- 5. Regulation of gliotoxin biosynthesis and protection in Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis [frontiersin.org]

- 7. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of nonribosomal peptide synthesis: bis-thiomethylation attenuates gliotoxin biosynthesis in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of Nonribosomal Peptide Synthesis: bis-Thiomethylation Attenuates Gliotoxin Biosynthesis in Aspergillus fumigatus - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]

- 11. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Self-Protection against Gliotoxin—A Component of the Gliotoxin Biosynthetic Cluster, GliT, Completely Protects Aspergillus fumigatus Against Exogenous Gliotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Self-protection against gliotoxin--a component of the gliotoxin biosynthetic cluster, GliT, completely protects Aspergillus fumigatus against exogenous gliotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gliotoxin - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 17. researchgate.net [researchgate.net]

- 18. Gliotoxin production by Aspergillus fumigatus strains from animal environment. Micro-analytical sample treatment combined with a LC-MS/MS method for gliotoxin determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 20. Gliotoxin, a Known Virulence Factor in the Major Human Pathogen Aspergillus fumigatus, Is Also Biosynthesized by Its Nonpathogenic Relative Aspergillus fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Aspergillus fumigatus transcription factor RglT is important for gliotoxin biosynthesis and self-protection, and virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Natural Occurrence and Biosynthesis of Bis(methylthio)gliotoxin in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(methylthio)gliotoxin (bmGT) is a sulfur-containing secondary metabolite produced by various fungal species. It is a derivative of the potent mycotoxin gliotoxin (B1671588) (GT), which is known for its wide range of biological activities, including immunosuppressive and cytotoxic effects. BmGT is formed from gliotoxin through a detoxification process within the fungus, rendering it biologically inactive.[1][2] This transformation is a key self-protection mechanism for the producing organism against the toxicity of gliotoxin.[3][4] The presence of bmGT has garnered significant interest as a potential biomarker for invasive aspergillosis, a life-threatening fungal infection, as it can be more stable and readily detectable in clinical samples than its precursor, gliotoxin.[5][6] This technical guide provides an in-depth overview of the natural occurrence of this compound in fungi, its biosynthetic pathway, quantitative data on its production, and detailed experimental methodologies for its study.

Natural Occurrence of this compound in Fungi

This compound is primarily associated with fungal species that produce gliotoxin. The most prominent producer is Aspergillus fumigatus, the primary causative agent of invasive aspergillosis.[2][7] However, bmGT production has also been identified in other species within the Aspergillus genus and in other fungal genera.

Fungal Species Producing this compound:

-

Aspergillus fumigatus : The most significant and consistent producer of bmGT.[1][2] The majority of clinical and environmental isolates of A. fumigatus have been shown to produce both gliotoxin and this compound.[8]

-

Aspergillus flavus : While more known for producing aflatoxins, some isolates of A. flavus have been shown to produce bmGT, although typically at lower concentrations than A. fumigatus.[1][2]

-

Aspergillus terreus : Production of bmGT by A. terreus has been reported, but it is less frequent and in smaller quantities compared to A. fumigatus.[1][2]

-

Aspergillus niger : Interestingly, A. niger does not typically produce gliotoxin or bmGT endogenously. However, it possesses the enzymatic machinery to convert exogenously supplied gliotoxin into bmGT.[1][2]

-

Aspergillus nidulans : Similar to A. niger, A. nidulans does not produce bmGT on its own but can convert external gliotoxin.[2]

-

Trichoderma virens : Some strains of this fungus, known for its use as a biocontrol agent, have been found to produce both gliotoxin and bmGT.[3]

Quantitative Analysis of this compound Production

The production levels of this compound can vary significantly between different fungal species and even among different isolates of the same species. The following table summarizes the quantitative data on bmGT production from in vitro fungal cultures as reported in the literature.

| Fungal Species | Isolate Information | Culture Conditions | This compound (bmGT) Concentration (mg/L) | Gliotoxin (GT) Concentration (mg/L) | Reference |

| Aspergillus fumigatus | 101 non-cryptic isolates | 4 days incubation | 3.45 ± 0.44 | 2.26 ± 0.40 | [1] |

| Aspergillus flavus | Not specified | 4 days incubation | 0.39 ± 0.31 | 0.14 ± 0.13 | [1] |

| Aspergillus terreus | Not specified | 4 days incubation | 0.07 ± 0.07 | 0.79 ± 0.34 | [1] |

| Aspergillus fumigatus (biofilm) | Af293 | 48 hours co-culture with human pulmonary epithelial cells | Not explicitly quantified, but significantly higher than planktonic growth | 9.66 µg/mL (biofilm) vs 0.04 µg/mL (planktonic) | [9] |

Biosynthesis of this compound

This compound is not synthesized de novo but is a metabolic product of gliotoxin. The biosynthesis of gliotoxin itself is a complex process involving a cluster of genes known as the gli cluster.[3] The final step in the formation of bmGT is the methylation of the dithiol form of gliotoxin.

The key enzyme responsible for this conversion is the S-adenosylmethionine (SAM)-dependent gliotoxin bis-thiomethyltransferase, GtmA.[10][11] This enzyme is not part of the gli gene cluster.[10] The GtmA enzyme catalyzes the transfer of two methyl groups from SAM to the two thiol groups of dithiol gliotoxin, resulting in the formation of this compound.[11][12] This process serves as a detoxification mechanism, as the methylation of the thiol groups eliminates the redox activity of gliotoxin, which is responsible for its toxicity.[2]

Experimental Protocols

Fungal Culture and Metabolite Extraction

Objective: To culture fungal isolates and extract secondary metabolites, including gliotoxin and this compound, for analysis.

Methodology:

-

Fungal Inoculation: Inoculate conidia of the desired fungal strain into a suitable liquid medium, such as Czapek Dox Broth supplemented with glutamine and HEPES.[2]

-

Incubation: Incubate the cultures at 37°C for a specified period, typically 4 days, to allow for fungal growth and metabolite production.[1][2]

-